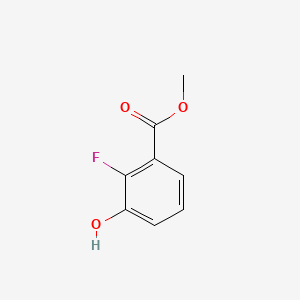

Methyl 2-fluoro-3-hydroxybenzoate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-fluoro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDFVKPILMCLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for Regioselective Fluorination in Benzoic Acid Derivatives

Achieving regioselectivity in the fluorination of benzoic acid derivatives is a critical challenge in synthetic organic chemistry. The electronic properties of the carboxyl group and other substituents on the benzene (B151609) ring direct the position of fluorination. Various methods have been developed to control the regioselectivity of these reactions. researchgate.net

Photocatalytic hydrodefluorination has emerged as a valuable technique for the selective reduction of C–F bonds in polyfluorinated aromatic compounds. figshare.com This method provides a pathway to access partially fluorinated arenes from readily available perfluoroarenes. figshare.com The process often involves a photocatalyst that, upon light irradiation, initiates an electron transfer to the fluoroaromatic compound, leading to the cleavage of a C-F bond and its replacement with a C-H bond. nih.govresearchgate.net For instance, o-phosphinophenolates have been utilized as efficient photocatalysts for the selective C–F activation of trifluoromethyl groups under visible light. nih.gov This approach can be applied to the synthesis of specific fluorinated benzoic acid derivatives by starting with a more highly fluorinated precursor and selectively removing fluorine atoms.

Transition metal catalysis is a powerful tool for the formation of C-F bonds. rsc.org Palladium and copper catalysts, in particular, have been extensively studied for the fluorination of aryl compounds, including benzoic acid derivatives. escholarship.org

Palladium-catalyzed fluorination often involves the use of aryl triflates or arylboronic acids as starting materials. rsc.orgnih.gov For example, Pd-catalyzed fluorination of arylboronic acid derivatives has been achieved using electrophilic fluorinating agents like Selectfluor. acs.org These reactions can proceed through various mechanisms, including pathways involving Pd(III) intermediates. acs.org A notable challenge is the potential for the formation of constitutional isomers in some cases. nih.gov

Copper-catalyzed methods are also prevalent in fluoroalkylation and arylation reactions. escholarship.org These reactions can be used to introduce fluorine-containing groups onto aromatic rings.

| Catalyst System | Substrate Type | Fluorinating Agent | Key Features |

| Palladium (Pd) | Aryl triflates, Arylboronic acids | Electrophilic (e.g., Selectfluor) | Tolerates a wide range of functional groups. acs.org |

| Copper (Cu) | Aryl halides | Not specified | Used in fluoroalkylation and fluoroenolate arylation. escholarship.org |

Both electrophilic and nucleophilic fluorination strategies are employed for the synthesis of fluorinated benzoic acid derivatives. researchgate.net

Electrophilic Fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), are commonly used. wikipedia.orgalfa-chemistry.comalfa-chemistry.com These reagents are generally stable, safe, and effective for fluorinating a variety of nucleophilic substrates, including electron-rich aromatic compounds. wikipedia.orgalfa-chemistry.com The mechanism of electrophilic fluorination is complex and may involve either an SN2 or a single-electron transfer (SET) process. wikipedia.orgnih.gov

Nucleophilic Fluorination utilizes a nucleophilic fluoride (B91410) source (F-) to displace a leaving group on the aromatic ring. alfa-chemistry.com This approach is particularly effective for aromatic systems bearing electron-withdrawing groups. alfa-chemistry.com Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF). alfa-chemistry.com The reactivity of the fluoride ion can be enhanced by using phase-transfer catalysts or by employing anhydrous conditions. wur.nl

Deoxyfluorination is a process that directly converts a hydroxyl group (-OH) into a fluorine atom. acs.org This method is particularly attractive as it utilizes readily available phenols as starting materials. wur.nl Reagents like PhenoFluor™ have been developed for the one-step, high-yield, ipso-substitution of phenols to aryl fluorides. nih.govsigmaaldrich.com This method is operationally simple and compatible with a variety of functional groups. sigmaaldrich.com The reaction mechanism can be complex, and in some cases, hydrogen bonding plays a crucial role. nih.gov Ruthenium-mediated deoxyfluorination has also been developed, expanding the substrate scope to include electron-rich phenols. nih.gov

| Reagent Class | Example | Substrate | Key Features |

| Imidazolium-based | PhenoFluor™ | Phenols | One-step, high-yield, functional group tolerant. sigmaaldrich.com |

| Sulfonimidoyl Fluorides | N/A | Phenols | Bench-stable reagents, operationally simple protocol. wur.nl |

| Ruthenium π-Complexes | CpRu(COD)Cl | Phenols | Tolerates electron-rich substrates and basic amines. nih.gov |

Esterification and Hydroxylation Reactions for Benzoate (B1203000) Synthesis

The synthesis of methyl 2-fluoro-3-hydroxybenzoate typically involves esterification of the corresponding carboxylic acid and potentially a hydroxylation step, or the use of a starting material that already contains the hydroxyl group.

A common method for the synthesis of benzoate esters is the Fischer esterification of a benzoic acid with an alcohol in the presence of an acid catalyst. For instance, 4-fluoro-3-hydroxybenzoic acid can be esterified by dissolving it in methanol (B129727) and adding thionyl chloride dropwise, followed by heating.

The introduction of a hydroxyl group onto a fluorinated benzoic acid can be achieved through various synthetic routes. Often, the starting material is chosen to already contain the necessary substituents or precursors to them. For example, the synthesis of 2,4-difluoro-3-hydroxybenzoic acid has been reported starting from 3,4,5-trifluoronitrobenzene, involving steps like methoxylation, reduction, bromination, deamination, cyanidation, and finally hydrolysis. google.com

Derivatization of this compound

The presence of the hydroxyl and ester functional groups on this compound allows for a variety of derivatization reactions. The phenolic hydroxyl group can undergo etherification or esterification. The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted to other derivatives such as amides or other esters.

Benzoic acid and its derivatives are important scaffolds in medicinal chemistry and have been investigated for various biological activities, including as anticancer agents. preprints.org The derivatization of this compound could lead to novel compounds with interesting pharmacological properties. For example, novel benzoic acid derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase and carbonic anhydrases, which are targets for Alzheimer's disease treatment. nih.gov The specific substitution pattern of this compound makes it an interesting starting point for the synthesis of new bioactive molecules.

Reactions at the Hydroxyl Group (e.g., Oxidation, Etherification, Esterification)

The phenolic hydroxyl group is a versatile handle for further molecular elaboration through several key reactions.

Oxidation: The hydroxyl group of this compound can be oxidized to a ketone. However, the oxidation of phenols can be complex and may lead to quinone-type structures or polymerization under certain conditions. The electrochemical oxidation of substituted phenols is known to be influenced by the nature and position of the substituents on the aromatic ring. For para-substituted phenols, oxidation occurs at the phenol (B47542) group. uc.pt The presence of the electron-withdrawing fluorine atom and the ester group will influence the oxidation potential.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is the copper-catalyzed coupling of phenols with arylboronic acids. researchgate.net Given the presence of other functional groups, careful selection of reagents and reaction conditions is necessary to avoid side reactions.

Esterification: The phenolic hydroxyl group can be esterified by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction is a common method for protecting the hydroxyl group or for introducing a new functional moiety into the molecule. The reactivity of the hydroxyl group in esterification can be influenced by steric hindrance and the electronic effects of the substituents on the aromatic ring.

| Reaction Type | Reagents and Conditions | Expected Product |

| Oxidation | Oxidizing agents (e.g., Fremy's salt, Salcomine) | Quinone derivative |

| Etherification | Alkyl halide, Base (e.g., NaH, K2CO3) | Alkoxybenzoate derivative |

| Esterification | Acyl chloride or Acid anhydride, Base (e.g., Pyridine, Et3N) | Acyloxybenzoate derivative |

Reactions at the Ester Moiety (e.g., Hydrolysis, Transesterification)

The methyl ester group of this compound can undergo nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-fluoro-3-hydroxybenzoic acid, under either acidic or basic conditions. nih.gov Basic hydrolysis, or saponification, is typically irreversible as the resulting carboxylate is deprotonated. Acid-catalyzed hydrolysis is a reversible process. masterorganicchemistry.com The kinetics of ester hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the methanol that is formed.

| Reaction Type | Reagents and Conditions | Expected Product |

| Hydrolysis (Basic) | Aqueous base (e.g., NaOH, KOH) | 2-Fluoro-3-hydroxybenzoate salt |

| Hydrolysis (Acidic) | Aqueous acid (e.g., H2SO4, HCl) | 2-Fluoro-3-hydroxybenzoic acid |

| Transesterification | Different alcohol (R'OH), Acid or Base catalyst | Alkyl 2-fluoro-3-hydroxybenzoate |

Aromatic Ring Functionalization

The aromatic ring of this compound can undergo substitution reactions, although the positions of substitution are directed by the existing substituents. The hydroxyl group is a strongly activating ortho-, para-director, the fluorine atom is a deactivating ortho-, para-director, and the methyl ester group is a deactivating meta-director. The interplay of these directing effects will determine the regioselectivity of the substitution.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.com The activating effect of the hydroxyl group is dominant, directing incoming electrophiles to the positions ortho and para to it (C4 and C6). However, the steric hindrance from the adjacent ester group might disfavor substitution at the C4 position. The fluorine atom also directs ortho and para, but it is a deactivator. The ester group directs meta to its position (C5). Therefore, the most likely positions for electrophilic attack are C4 and C6, with C6 being potentially more favored due to less steric hindrance. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) is less common for simple benzene derivatives unless the ring is activated by strongly electron-withdrawing groups. libretexts.org The fluorine atom can act as a leaving group in NAS reactions, particularly when there are strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.comyoutube.com In the case of this compound, the ester group is in the meta position to the fluorine, which is not ideal for activating it towards NAS. However, under forcing conditions or with very strong nucleophiles, substitution of the fluorine atom might be possible.

| Reaction Type | Position of Substitution | Directing Influence |

| Electrophilic Aromatic Substitution | C4, C6 | -OH (activating, o,p-director), -F (deactivating, o,p-director), -COOCH3 (deactivating, m-director) |

| Nucleophilic Aromatic Substitution | C2 | -F as a potential leaving group |

Stereoselective Synthesis of Fluorinated Quaternary Carbon Centers

The construction of fluorinated quaternary carbon centers is a significant challenge in organic synthesis, and molecules like this compound can serve as precursors for substrates in such reactions. rsc.orgresearchgate.net While this specific compound is not directly used to create a quaternary center at its fluorinated carbon, its derivatives can be employed in methodologies aimed at constructing such stereocenters.

The asymmetric synthesis of molecules containing a fluorine-bearing quaternary stereocenter is of great interest due to the unique properties that fluorine imparts on bioactive molecules. escholarship.org Methodologies to achieve this include asymmetric alkylation, arylation, Mannich reactions, and Michael additions on fluorinated substrates. nih.gov For instance, a derivative of this compound could be modified to introduce a prochiral center, which could then undergo a stereoselective reaction to form a fluorinated quaternary carbon.

Recent advances in this field have focused on the use of chiral catalysts, including both transition metal complexes and organocatalysts, to control the stereochemistry of the newly formed stereocenter. escholarship.orgnih.gov The development of novel synthetic methods for the asymmetric construction of C(sp³)–F quaternary stereocenters is an active area of research. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic characteristics and predicting the chemical reactivity of Methyl 2-fluoro-3-hydroxybenzoate.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations allow for the determination of optimized molecular geometry and the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Representative Electronic Properties Calculated via DFT for a Substituted Benzoate (B1203000) Note: This data is illustrative for a related compound, as specific DFT studies on this compound are not publicly available. The principles of calculation and the nature of the data are directly applicable.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.63 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.50 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.13 eV | Relates to the chemical reactivity and stability of the molecule. researchgate.net |

Computational studies are instrumental in elucidating the complex reaction mechanisms involving the functional groups of this compound. DFT calculations can model the transition states and energy barriers of potential reactions, providing insights that are difficult to obtain experimentally.

For instance, studies on the reaction of fluoroarenes have utilized DFT to determine that C-F bond activation can proceed via a concerted SNAr-like pathway. nih.gov Similarly, research on the reactions of hydroxyl radicals with benzoic acid has shown that the reaction pathways involve the formation of pre-reactive complexes, with the position of attack (ortho, meta, para) having different energy barriers. rsc.org For this compound, these computational approaches could be used to model reactions such as electrophilic aromatic substitution, nucleophilic attack, or radical-mediated processes, predicting the most likely reaction products and the kinetics of their formation.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules over time.

The hydroxyl and ester groups in this compound allow for the formation of hydrogen bonds, which are critical in determining its physical properties and its interactions with biological targets. The aromatic ring can participate in π-π stacking interactions. Molecular modeling can predict the geometry and strength of these non-covalent interactions. mdpi.com

Computational methods can quantify the pairwise interaction energies between molecules, identifying the most significant forces in crystal packing or in a solution environment. nih.gov For example, analysis of related hydroxybenzoates has shown the importance of intramolecular hydrogen bonds between the hydroxyl group and the ester moiety, which affects the compound's conformation and thermodynamic properties. researchgate.net Theoretical models can predict how this compound might interact with solvent molecules or bind to the active site of a protein.

The flexibility of the ester group in hydroxybenzoate derivatives leads to the existence of multiple conformers. Conformational analysis, performed using molecular mechanics or quantum chemical methods, identifies the most stable conformations (those with the lowest energy) and the energy barriers for rotation around single bonds. mdpi.comfrontiersin.org

For derivatives of hydroxybenzoate, the orientation of the ester and hydroxyl groups relative to the benzene (B151609) ring is crucial. nih.gov Computational scans of dihedral angles can map the potential energy surface, revealing the preferred spatial arrangement of the functional groups. mdpi.com This information is vital for understanding how the molecule fits into a receptor site and for interpreting experimental data from techniques like NMR spectroscopy.

In Silico Approaches for Biological Activity Prediction

In silico methods use computational models to predict the biological activity of a molecule, accelerating the drug discovery process. nih.gov These approaches can screen large databases of compounds and prioritize candidates for further experimental testing.

Prediction of Activity Spectra for Substances (PASS) is one such tool that can forecast a wide range of biological activities based on the structure of a compound. scispace.com For this compound, in silico predictions might suggest potential activities such as antimicrobial, anti-inflammatory, or enzyme inhibitory effects based on structural similarities to known active compounds. mdpi.comresearchgate.net

Molecular docking is another powerful in silico technique used to predict the binding affinity and orientation of a small molecule within the active site of a target protein. scispace.com By simulating the interaction between this compound and various enzymes or receptors, researchers can hypothesize its mechanism of action and identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Docking Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

For this compound, specific molecular docking studies against named protein targets are not detailed in available scientific literature. Research on structurally related compounds, such as other fluorinated hydroxybenzoate derivatives, has explored their potential as inhibitors for various enzymes through docking simulations. These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. However, without specific research on this compound, any discussion of its potential protein interactions would be purely speculative.

Prediction of Spectroscopic Signatures using Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Techniques like Density Functional Theory (DFT) are commonly employed to calculate spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

While there is a wealth of research on the computational prediction of spectroscopic signatures for substituted benzoic acids and their esters, specific theoretical spectra for this compound are not published. Studies on similar molecules demonstrate that computational methods can accurately predict vibrational frequencies and chemical shifts. acs.orgucl.ac.ukresearchgate.net For instance, research on other substituted benzoates has utilized DFT to correlate calculated spectra with experimental data, providing insights into molecular structure and bonding. acs.orgucl.ac.ukresearchgate.net The application of these methods to this compound would be expected to yield valuable data, but such a dedicated study has not been reported.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of Methyl 2-fluoro-3-hydroxybenzoate is expected to show distinct signals corresponding to each chemically unique proton in the molecule. The spectrum would feature signals from the three aromatic protons on the benzene (B151609) ring, the single hydroxyl proton, and the three protons of the methyl ester group.

The methyl (-OCH₃) protons would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm, due to the absence of adjacent protons for coupling. sci-hub.se The hydroxyl (-OH) proton is also expected to be a singlet, though its chemical shift can be highly variable and concentration-dependent, often appearing downfield. docbrown.info

The three aromatic protons form a complex splitting pattern due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling. The proton at C4 would likely appear as a triplet of doublets, coupled to the protons at C5 and C6, as well as the fluorine at C2. The protons at C5 and C6 would present as multiplets, with their exact appearance depending on the magnitude of the various coupling constants. The integration of the signal areas would confirm a 1:1:1 ratio for the aromatic protons and a 3:1 ratio for the methyl and hydroxyl protons, respectively, consistent with the molecular structure. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~10.5 | Singlet, broad | - | 1H | Ar-OH |

| ~7.2-7.5 | Multiplet | - | 1H | Ar-H |

| ~6.9-7.1 | Multiplet | - | 1H | Ar-H |

| ~6.7-6.9 | Multiplet | - | 1H | Ar-H |

| ~3.9 | Singlet | - | 3H | -O-CH ₃ |

Note: This is a predicted table based on analogous compounds. Actual values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, one for each unique carbon atom.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield, typically in the range of δ 165-170 ppm. nih.gov The aromatic carbons show signals between δ 110-160 ppm. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. Similarly, the carbon attached to the hydroxyl group (C-OH) and the other aromatic carbons will show distinct chemical shifts influenced by the electronic effects of the substituents. The methyl carbon (-OCH₃) is the most shielded, appearing upfield around δ 52 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 165-170 | C =O (Ester) |

| 145-155 (doublet, ¹JCF) | C -F |

| 140-150 | C -OH |

| 115-130 | Aromatic C -H |

| 110-120 | Aromatic C -COOCH₃ |

| ~52 | -OC H₃ |

Note: This is a predicted table based on general chemical shift ranges and data from similar compounds. nih.govsigmaaldrich.com

¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atoms within a molecule. researchgate.net For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom.

The chemical shift of this fluorine is influenced by its position on the aromatic ring. Based on data for similar compounds like Methyl 2-fluoro-6-hydroxybenzoate, the chemical shift is expected in the region of δ -100 to -130 ppm. sci-hub.se This signal would not be a simple singlet; instead, it would be split into a multiplet due to coupling with the neighboring aromatic protons (H4 and H6), providing further confirmation of its position on the ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. up.ac.za

The IR spectrum of this compound would show several characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its breadth resulting from hydrogen bonding. The C=O stretching vibration of the ester functional group would give rise to a strong, sharp peak around 1700-1680 cm⁻¹. docbrown.info Aromatic C=C bond stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The C-F bond stretch typically appears as a strong absorption in the 1250-1000 cm⁻¹ fingerprint region. researchgate.net Additionally, C-H stretching from both the aromatic ring and the methyl group would be observed between 3100 and 2900 cm⁻¹. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3500-3200 | Broad, Medium | O-H Stretch (Phenol) |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980-2940 | Weak | Aliphatic C-H Stretch (-CH₃) |

| 1700-1680 | Strong | C=O Stretch (Ester) |

| 1610, 1500, 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1250-1000 | Strong | C-F Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. msu.edu

For this compound (C₈H₇FO₃), the molecular ion peak [M]⁺ would be observed at an m/z of 170, corresponding to its nominal molecular mass. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for similar aromatic esters include:

Loss of a methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion at m/z 139 ([M - 31]⁺). This is often a prominent peak in the mass spectra of methyl esters. docbrown.info

Loss of methanol (B129727) (CH₃OH): A rearrangement can lead to the elimination of a neutral methanol molecule, producing a fragment at m/z 138 ([M - 32]⁺). docbrown.info

Loss of carbon monoxide (CO): Subsequent fragmentation of the m/z 139 ion can involve the loss of CO, yielding a fragment at m/z 111 ([M - 31 - 28]⁺).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would confirm the molecular formula C₈H₇FO₃ by matching the experimentally measured exact mass of the molecular ion to its calculated theoretical value (170.03792 Da). nih.govnih.gov This technique is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragments. In the context of this compound, MS/MS plays a crucial role in confirming its molecular structure by elucidating its fragmentation pathways.

In a typical MS/MS experiment, the precursor ion of this compound, with a molecular weight of 170.13 g/mol , would be isolated and subjected to collision-induced dissociation (CID). sigmaaldrich.comchem960.com The resulting product ions would then be detected. Based on the fragmentation of similar molecules, several key fragmentation pathways can be anticipated. science.govresearchgate.netcore.ac.uk

A common fragmentation pattern for parabens involves the formation of a phenoxide radical anion (C₆H₄O⁻•) and an even-electron dehydrophenoxide anion (C₆H₅O⁻) under negative ion electrospray ionization (ESI), with characteristic m/z values of 92 and 93, respectively. up.ac.za For this compound, analogous fragmentation would likely involve the loss of the methyl ester group and subsequent rearrangements influenced by the fluorine and hydroxyl substituents on the aromatic ring. The presence of the fluorine atom would be expected to influence the fragmentation pattern, potentially leading to unique product ions that can be used for its specific identification. nih.gov

Table 1: Predicted Key Fragmentation Ions for this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Fragment m/z | Description |

| 170 | [M - OCH₃]⁺ | 139 | Loss of the methoxy radical |

| 170 | [M - COOCH₃]⁺ | 111 | Loss of the carbomethoxy group |

| 111 | [C₆H₄FO]⁺ | 111 | Benzene ring with fluorine and hydroxyl groups |

This table is predictive and based on the fragmentation patterns of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*. bohrium.com

The UV-Vis spectrum of a compound is characterized by its wavelength of maximum absorption (λmax). While a specific spectrum for this compound is not documented in the provided search results, the spectra of related benzoic acid derivatives offer valuable insights. researchgate.netresearchgate.netresearchgate.netscience-softcon.de For example, studies on various substituted benzoic acids have shown how different functional groups affect the absorption maxima. science-softcon.de The hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups, as well as the fluorine atom, will influence the electronic distribution within the benzene ring of this compound and thus its UV-Vis absorption.

The electronic spectra of similar organotin (IV) complexes with ligands derived from aldehydes have shown π–π* transitions in the range of 342–343 nm and n–π* transitions between 279–296 nm. bohrium.com It is anticipated that this compound would exhibit absorptions in a comparable region, characteristic of substituted benzene derivatives. The presence of the fluorine atom, an electron-withdrawing group, could lead to a slight blue shift (hypsochromic shift) compared to its non-fluorinated analog, methyl 3-hydroxybenzoate. Conversely, the electron-donating hydroxyl group would likely cause a red shift (bathochromic shift). The interplay of these substituents will determine the final absorption spectrum.

Table 2: Expected UV-Vis Absorption Data for this compound

| Type of Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 250 - 300 | Substituted Benzene Ring |

| n → π | 300 - 350 | Carbonyl group (C=O) |

This table is predictive and based on the UV-Vis spectra of structurally related compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal structural information for this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a crystal structure for this compound has not been reported in the searched literature, the structures of several related benzoate (B1203000) derivatives have been determined. bohrium.comresearchgate.net For instance, the crystal structure of methyl 4-acetoxy-3,5-dimethoxybenzoate has been reported, revealing details of its molecular geometry and packing. bohrium.com Similarly, studies on other fluorinated benzoic acid derivatives provide insights into how fluorine substitution can influence crystal packing through weak interactions. nih.govresearchgate.net

A hypothetical crystal structure of this compound would likely be stabilized by a network of intermolecular hydrogen bonds involving the hydroxyl group and the carbonyl oxygen of the ester group. The fluorine atom could also participate in weaker C-H···F interactions, further influencing the crystal packing. The planarity of the benzene ring and the conformation of the methyl ester group relative to the ring would be key structural features determined by this method.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Key Intermolecular Interactions | O-H···O hydrogen bonds, C-H···F interactions |

This table presents hypothetical data based on the crystallographic information of similar compounds.

Reactivity and Reaction Pathways

Chemical Reactivity of the Hydroxyl Group

The hydroxyl group (-OH) is a significant contributor to the chemical character of Methyl 2-fluoro-3-hydroxybenzoate. Its reactivity is multifaceted, encompassing acid-base properties and redox chemistry. The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions. libretexts.orgopenstax.orgpressbooks.pub This makes phenols highly reactive substrates for reactions like halogenation, nitration, sulfonation, and Friedel-Crafts reactions. libretexts.orgopenstax.orgpressbooks.pub

Acid-Base Properties and Derivatives

Phenols, in general, are weak acids. The hydroxyl group can donate a proton, forming a phenoxide ion. The stability of this conjugate base is a key determinant of the phenol's acidity. In the case of this compound, the presence of the electron-withdrawing fluorine atom is expected to increase the acidity of the hydroxyl group compared to unsubstituted phenols. This is due to the inductive effect of fluorine, which helps to stabilize the negative charge of the resulting phenoxide ion.

The acidity of phenols allows for the formation of various derivatives. Reaction with a base, such as sodium hydroxide (B78521), will deprotonate the hydroxyl group to form the corresponding sodium phenoxide. This phenoxide ion is a potent nucleophile and can participate in a variety of substitution reactions. For instance, reaction with an alkyl halide would lead to the formation of an ether, a reaction known as the Williamson ether synthesis.

Reactivity of the Ester Moiety

The methyl ester group (-COOCH₃) in this compound introduces another reactive center into the molecule. The primary reactions of the ester moiety are hydrolysis and transesterification.

Hydrolysis Kinetics and Mechanisms

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and methanol (B129727). The rate of this reaction is dependent on the concentration of both the ester and the hydroxide ion. oieau.fr

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of the carboxylic acid and methanol. rsc.orgrsc.org

The kinetics of the hydrolysis of substituted methyl benzoates have been studied, and the rates are influenced by the electronic effects of the substituents on the aromatic ring. oieau.fr Electron-withdrawing groups, such as the fluorine atom in this compound, generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the transition state.

Transesterification Reactions

Transesterification is a process where one ester is converted into another by reacting it with an alcohol in the presence of a catalyst. ucla.edu For this compound, this would involve reacting it with a different alcohol (e.g., ethanol) to produce the corresponding ethyl ester and methanol. This reaction is typically reversible and is often driven to completion by using an excess of the reactant alcohol. ucla.edu Both acid and base catalysts can be employed for transesterification. ucla.edu Natural phosphates have also been explored as catalysts for the transesterification of methyl benzoate (B1203000). researchgate.net

Influence of Fluorine on Aromatic Reactivity

The fluorine atom attached to the aromatic ring has a dual electronic effect that significantly influences the ring's reactivity towards electrophilic aromatic substitution.

Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. csbsju.edu This effect deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609). quora.com

Resonance Effect (+R): Fluorine has lone pairs of electrons that can be donated to the aromatic ring through resonance. csbsju.edu This effect increases the electron density on the ring, particularly at the ortho and para positions.

The interplay of these two effects in this compound, along with the directing effects of the hydroxyl and methyl ester groups, will determine the regioselectivity of any electrophilic substitution reactions. The strongly activating and ortho, para-directing hydroxyl group will likely have a dominant influence on the position of electrophilic attack.

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is substituted with both activating and deactivating groups, leading to a nuanced reactivity pattern in electrophilic aromatic substitution (EAS) reactions. The hydroxyl group is a strong activating group and is ortho-, para-directing. Conversely, the fluorine atom and the methyl ester group are deactivating groups. Fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons, while the methyl ester is a meta-director due to its electron-withdrawing nature.

The directing effects of these substituents are summarized in the table below:

| Functional Group | Position on Ring | Activating/Deactivating | Directing Effect |

| Hydroxyl (-OH) | 3 | Activating | Ortho, Para |

| Fluorine (-F) | 2 | Deactivating | Ortho, Para |

| Methyl Ester (-COOCH₃) | 1 | Deactivating | Meta |

The positions ortho to the hydroxyl group are C2 and C4, and the para position is C6. The positions ortho to the fluorine are C1 and C3, and the para position is C5. The positions meta to the methyl ester are C3 and C5. The combined influence of these groups suggests that electrophilic attack is most likely to occur at the C4 and C6 positions, which are activated by the hydroxyl group and not sterically hindered by the other substituents. For instance, in related hydroxybenzoic acids, electrophilic substitution is a common pathway for further functionalization. smolecule.comsmolecule.com

Nucleophilic Aromatic Substitution with Activated Fluorine

While aromatic rings are generally unreactive towards nucleophiles, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAᵣ). In this compound, the fluorine atom can act as a leaving group in SNAᵣ reactions. The methyl ester group at the ortho position helps to activate the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comnih.gov The reactivity order for halogens in SNAᵣ reactions is typically F > Cl > Br > I, making the fluoro-substituted compound particularly susceptible to this type of reaction. masterorganicchemistry.com This reactivity allows for the introduction of various nucleophiles, leading to a diverse range of derivatives. rsc.org The reaction is generally accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com

Photochemical Transformations involving Fluorinated Aromatics

Fluorinated aromatic compounds, including benzoates, are known to participate in various photochemical reactions. Benzoate groups can act as photosensitizers, enabling reactions such as the direct fluorination of unactivated C(sp³)–H bonds under visible light. nih.govresearchgate.netrsc.org This process often involves the use of a fluorinating agent like SelectFluor. nih.govresearchgate.net While specific studies on the photochemical transformations of this compound are not abundant, the general behavior of fluorinated benzoates suggests potential for light-induced reactions. researchgate.netacs.org The benzoyl moiety can serve as a photosensitizing catalyst or auxiliary, which can enhance reaction efficiency and scope. nih.govresearchgate.netrsc.org

Supramolecular Interactions and Self-Assembly

The molecular structure of this compound allows for a variety of non-covalent interactions, which are crucial for its self-assembly into larger supramolecular structures.

Hydrogen Bonding Networks

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a methyl ester group (a hydrogen bond acceptor) facilitates the formation of intricate hydrogen bonding networks. nih.govvulcanchem.com The hydroxyl group can form intermolecular hydrogen bonds with the carbonyl oxygen of the ester group of a neighboring molecule or with the hydroxyl group of another molecule. These interactions play a significant role in the crystal packing and solid-state structure of the compound. The ability to form such hydrogen bonds is a key feature of this molecule. quora.com

Biodegradation and Environmental Fate Studies in Research

Microbial Degradation Pathways of Fluorinated Benzoates

The microbial breakdown of fluorinated benzoates is a complex process that hinges on the ability of microorganisms to cleave the highly stable carbon-fluorine (C-F) bond. This process can occur under both aerobic and anaerobic conditions, with different enzymatic strategies employed in each.

Enzymatic Dehalogenation Mechanisms

The initial and most critical step in the biodegradation of many fluorinated aromatic compounds is enzymatic dehalogenation, the removal of the fluorine atom from the aromatic ring.

Under aerobic conditions , the degradation of fluoroaromatics is often initiated by oxygenases. These enzymes introduce hydroxyl groups onto the aromatic ring, which can lead to the formation of unstable intermediates that spontaneously eliminate the fluoride (B91410) ion. For instance, benzoate (B1203000) dioxygenase can hydroxylate fluorobenzoates to form fluorinated cyclohexadiene diols, which are then further metabolized. In some cases, this hydroxylation leads to the formation of fluorocatechols.

Under anoxic conditions , a different set of enzymes is required. The complete anaerobic degradation of 2- and 4-fluorobenzoate (B1226621) has been observed in denitrifying and sulfate-reducing bacteria. A key process involves the activation of the fluorobenzoate to its corresponding coenzyme A (CoA) ester, such as fluorobenzoyl-CoA (F-BzCoA). In a groundbreaking discovery, an oxygen-independent enzymatic cleavage of the aryl-fluoride bond was identified in the denitrifying bacterium Thauera aromatica. This process involves the ATP-dependent reductive defluorination of 4-fluorobenzoyl-CoA to benzoyl-CoA and hydrogen fluoride, catalyzed by a class I benzoyl-CoA reductase (BCR). This reaction is proposed to proceed through a Birch reduction-like mechanism.

It is noteworthy that the position of the fluorine substituent significantly influences its removal. For example, the degradation of 3-fluorobenzoate (B1230327) under anoxic conditions has not been observed, likely because the corresponding 3-F-BzCoA is not a suitable substrate for the dehalogenating enzyme.

Metalloenzymes, such as heme-dependent dehaloperoxidase and cytochrome P450, have also been shown to catalyze the cleavage of the C-F bond in fluoroaromatics through various mechanisms.

Ring Cleavage and Mineralization Processes

Following dehalogenation, the now non-fluorinated aromatic ring is susceptible to cleavage and subsequent mineralization to carbon dioxide.

In aerobic pathways , after the fluorine has been removed to form compounds like catechol, the aromatic ring is cleaved by dioxygenase enzymes. The resulting aliphatic acids then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be completely mineralized. For example, the degradation of 4-fluorobenzoate can proceed through 4-fluorocatechol, which is then metabolized to fluoromuconic acids before ring cleavage.

In anaerobic pathways , once benzoyl-CoA is formed through reductive dehalogenation, it enters the well-established anaerobic benzoate degradation pathway. This involves the dearomatization of the ring by benzoyl-CoA reductase, followed by a series of reactions known as β-oxidation, ultimately leading to the cleavage of the ring and its complete breakdown to CO2.

Transformation Products and Metabolite Identification

The study of microbial degradation pathways relies heavily on the identification of intermediate transformation products and metabolites. The use of fluorinated analogs as substrates has been a valuable tool for elucidating these pathways because the strong electronegativity of the fluorine atom can slow or halt metabolism at certain points, allowing for the accumulation and detection of intermediates.

During the aerobic degradation of fluorotoluenes by fungi, for example, fluorinated benzoates were identified as key intermediates. Further metabolism of these fluorobenzoates can lead to the formation of catecholic intermediates. In the case of 3-fluorobenzoate degradation by Sphingomonas sp. HB-1, 2-fluoromuconic acid was identified as a metabolite. However, the degradation of some fluorinated compounds can lead to the formation of "dead-end" metabolites that are resistant to further breakdown. For instance, the metabolism of 3-fluorocatechol (B141901) can result in the accumulation of 2-fluoro-cis,cis-muconic acid. Similarly, the biodegradation of 3- and 4-trifluoromethyl benzoates can lead to the accumulation of 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate.

In anaerobic studies, the transformation of 2-hydroxybenzoate by Syntrophus aciditrophicus transiently produced benzoate, indicating that dehydroxylation occurred before ring reduction. When this organism was exposed to 3-fluorobenzoate, it was reductively dehalogenated to benzoate. Furthermore, 19F Nuclear Magnetic Resonance (NMR) spectroscopy detected a fluorodiene metabolite, providing evidence for the dearomatization of the aromatic ring by a reductase enzyme.

A summary of key transformation products from various fluorinated benzoates is presented below.

| Original Compound | Degrading Organism/Condition | Key Transformation Products/Metabolites |

| 4-Fluorobenzoate | Thauera aromatica (anaerobic) | 4-Fluorobenzoyl-CoA, Benzoyl-CoA, Fluoride |

| 3-Fluorobenzoate | Sphingomonas sp. HB-1 (aerobic) | 3-Fluorocatechol, 4-Fluorocatechol, 2-Fluoromuconic acid |

| 2-Fluorobenzoate | Aerobic bacteria | Catechol, 3-Fluorocatechol |

| 3-Fluorobenzoate | Syntrophus aciditrophicus (anaerobic) | Benzoate, Fluorodiene metabolite |

| 4-Trifluoromethylbenzoate | Pseudomonas putida (aerobic) | 4-TFM-2,3-dihydro-2,3-dihydroxybenzoate, 4-TFM-2,3-dihydroxybenzoate, 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate |

Advanced Analytical Techniques for Environmental Monitoring of Fluorinated Compounds

The effective monitoring of fluorinated compounds and their metabolites in the environment requires sensitive and specific analytical techniques. The choice of method often depends on the specific goals of the analysis, whether it is for targeted compound quantification or for a broader screening of total organic fluorine.

Targeted analysis is predominantly performed using chromatography coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its variations, like LC-MS/MS, are the most common and are considered reference methods for the determination of many per- and polyfluoroalkyl substances (PFAS) in various environmental matrices, including water and soil.

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the analysis of volatile fluorinated compounds and can also be used for non-volatile compounds after a derivatization step.

Combustion Ion Chromatography (CIC) is a primary technique for determining Total Organic Fluorine (TOF). This involves the combustion of a sample to convert all organic fluorine to hydrogen fluoride, which is then captured and measured by ion chromatography.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for identifying and quantifying fluorinated intermediates in biodegradation studies without the need for extensive sample preparation. Its high sensitivity and the 100% natural abundance of the ¹⁹F isotope make it ideal for tracking the fate of fluorinated compounds in microbial cultures.

Other techniques that have been applied or show promise for the analysis of fluorinated compounds include:

Capillary Electrophoresis , which can be used with UV or conductivity detection.

High-Resolution Mass Spectrometry (HRMS) , which provides more accurate mass measurements, aiding in the identification of unknown transformation products.

The detection limits for these methods are continually improving, with techniques like LC-MS often capable of reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels in clean samples.

Emerging Research Directions and Future Perspectives

Development of Novel Fluorination Reagents and Catalytic Systems

The synthesis of specifically fluorinated molecules like methyl 2-fluoro-3-hydroxybenzoate hinges on the availability of effective fluorination methods. Research is intensely focused on creating new reagents and catalysts that offer greater efficiency, selectivity, and safety.

Recent progress has seen the development of a diverse array of fluorinating agents, broadly classified as nucleophilic, electrophilic, or radical, to meet different synthetic challenges. Electrophilic reagents such as Selectfluor® are popular for their ability to fluorinate unactivated C(sp³)–H bonds under mild photochemical or thermal conditions. researchgate.netmdpi.com The development of transition-metal catalysis, photocatalysis, and electrochemical systems has further broadened the scope of these reactions, enabling site-selective fluorination in complex molecules. mdpi.com For instance, palladium-catalyzed systems have shown promise for the fluorination of aryl triflates, providing a pathway to aryl fluorides. mit.edu Benzoates themselves can act as photosensitizing catalysts in combination with reagents like Selectfluor to enable the direct fluorination of C(sp³)–H bonds powered by visible light. researchgate.net

Future work will likely concentrate on designing catalytic systems that can selectively install fluorine on complex scaffolds with high precision, including the regioselective fluorination of benzoic acid derivatives. researchgate.net This includes the development of catalysts that are more environmentally friendly and cost-effective. cas.cn Advances in this area will facilitate more efficient and versatile syntheses of compounds like this compound and its derivatives.

| Category | Examples of Reagents/Systems | Key Features |

|---|---|---|

| Electrophilic Reagents | Selectfluor, N-fluorobenzenesulfonimide (NFSI) | Bench-stable, crystalline nature; used in various catalytic cycles. mdpi.comrsc.org |

| Nucleophilic Reagents | Alkali fluorides (CsF), Tetrabutylammonium fluoride (B91410) | Require catalysts or reactive substrates for SN1-type fluorination. researchgate.net |

| Transition-Metal Catalysis | Palladium-based catalysts, Rh(II) complexes, Co(II)-salen | Enable site-selective fluorination of aryl (pseudo)halides and C-H bonds. mdpi.commit.edu |

| Photocatalysis | Photosensitizers with Selectfluor | Allows for mild, light-powered direct C-H fluorination. mdpi.comresearchgate.net |

| Electrochemical Systems | Constant current/potential electrolysis with fluoride salts | Offers a green chemistry approach, avoiding hazardous reagents. acs.org |

Integration of Artificial Intelligence and Machine Learning in Fluorine Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, with significant potential to accelerate the discovery and optimization of fluorinated molecules. These computational approaches can predict reaction outcomes, design novel synthetic pathways, and identify molecules with desired properties.

In fluorine chemistry, ML models are being developed to predict the regioselectivity of reactions, such as electrophilic aromatic substitutions. nih.govchemrxiv.org For example, a model combining machine-learned representations with quantum mechanical descriptors has achieved high accuracy in predicting the major product for various substitution reactions. nih.gov Other models focus on quantifying the reactivity of different N-F fluorinating reagents, which can be a resource-intensive task to determine experimentally. rsc.org By using molecular descriptors, a neural network can successfully predict the fluorinating power of these reagents. rsc.org

For a compound like this compound, AI and ML could be employed to:

Predict the optimal conditions for its synthesis, improving yield and reducing byproducts.

Forecast the regioselectivity of further functionalization on the aromatic ring.

Screen virtual libraries of its derivatives for potential biological activity or material properties.

The integration of these predictive models promises to reduce the time and resources spent on unproductive experiments, streamlining the development of new fluorinated compounds. researchgate.net

Exploration of Bio-orthogonal Fluorination Methodologies

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov This field has transformative potential for in-vivo imaging, drug delivery, and understanding biological mechanisms. eurjchem.com Fluorine, particularly the isotope ¹⁸F, is a key player in this area due to its utility in Positron Emission Tomography (PET) imaging. nih.gov

The development of bio-orthogonal fluorination methodologies is a major research focus. eurjchem.com These methods aim to attach fluorine atoms to biomolecules selectively and under physiological conditions. nih.gov Key bio-orthogonal reactions include the Staudinger ligation, copper-catalyzed and strain-promoted azide-alkyne cycloadditions (click chemistry), and tetrazine ligations. nih.gov These reactions allow for the conjugation of a fluorine-containing building block to a target biomolecule. nih.govresearchgate.net A recent strategy, termed "bio-orthogonal metabolic fluorine labeling," uses metabolic engineering to display azido (B1232118) groups on cancer cell surfaces, followed by a bio-orthogonal reaction to attach a ¹⁹F-containing probe for MRI visualization. acs.orgnih.gov

Molecules like this compound could serve as precursors for creating novel fluorinated probes. By modifying its hydroxyl or ester groups with a bio-orthogonal handle (e.g., an azide (B81097) or alkyne), it could be transformed into a building block for labeling proteins, peptides, or other biologically relevant molecules. researchgate.net

| Bio-orthogonal Reaction | Description | Application in Fluorination |

|---|---|---|

| Staudinger Ligation | Reaction between an azide and a phosphine. nih.gov | Used for selective introduction of ¹⁸F under mild conditions. nih.gov |

| Azide-Alkyne Cycloaddition | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) reaction forming a triazole. nih.gov | A powerful and specific method to connect ¹⁸F-containing building blocks to biomolecules. nih.govresearchgate.net |

| Tetrazine Ligation | Inverse electron-demand Diels-Alder reaction between a tetrazine and a strained alkene/alkyne. nih.gov | Features unusually fast reaction rates without the need for a catalyst, suitable for in-vivo applications. nih.gov |

Advanced Materials Science Applications of Fluorinated Benzoates

Fluorinated compounds possess unique properties that make them valuable in materials science. The incorporation of fluorine can lead to materials with low surface energy, high thermal stability, and specific liquid crystalline behaviors. nih.gov Fluorinated benzoates, as a class, are being explored for applications in advanced materials such as liquid crystals and specialized polymers. researchgate.net

Fluorinated liquid crystals are important components in displays, such as thin-film transistor liquid crystal displays (TFT-LCDs), because the fluorine substituents can tailor key properties like dielectric anisotropy, optical anisotropy, and viscosity. researchgate.netbohrium.com The position of the fluorine atom on the benzoate (B1203000) core is critical for tuning these characteristics. researchgate.net

In the realm of polymers, fluorinated side chains can induce self-assembly and create surfaces with very low energy, making them oleophobic and hydrophobic. nih.govclarkson.edu These properties are desirable for applications ranging from antifouling coatings to photoresists for advanced lithography. clarkson.edu While research has often focused on polymers with perfluorinated chains, the precise effects of single fluorine substitutions on a benzoate ring within a polymer structure are an area of ongoing interest. The specific substitution pattern of this compound could be leveraged in the design of novel monomers for polymers with tailored surface properties or liquid crystalline phases.

Role in Expanding Chemical Space for Drug Discovery and Development

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. tandfonline.com Fluorine can improve metabolic stability, binding affinity, lipophilicity, and bioavailability. tandfonline.comnih.govresearchgate.net Consequently, a significant percentage of pharmaceuticals on the market contain at least one fluorine atom. nih.gov

This compound is a valuable building block for expanding the chemical space available to medicinal chemists. myskinrecipes.com Its trifunctional nature—a fluorine atom, a hydroxyl group, and a methyl ester on a benzene (B151609) ring—provides multiple points for chemical modification. This allows for the creation of diverse molecular scaffolds. myskinrecipes.comossila.com

The key advantages of using fluorinated building blocks like this compound in drug discovery include:

Metabolic Stability : The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging a drug's half-life. tandfonline.comacs.org

Binding Affinity : The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with target proteins. tandfonline.commdpi.com

By providing a ready-made fluorinated aromatic core, this compound allows researchers to efficiently explore the effects of fluorine substitution in new drug candidates, contributing to the development of safer and more effective medicines. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-fluoro-3-hydroxybenzoate, and how can yield and purity be maximized?

- Methodology : The compound can be synthesized via esterification of 2-fluoro-3-hydroxybenzoic acid with methanol under acidic catalysis (e.g., concentrated H₂SO₄). Reaction conditions should include reflux (typically 60–80°C) and inert atmosphere to prevent oxidation of the hydroxyl group. Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Data Note : Industrial-scale methods may differ in solvent choices (e.g., toluene for azeotropic water removal) and catalyst recycling .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic protons).

- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (hydroxyl O-H).

- Mass Spectrometry : Molecular ion peak at m/z 184 (calculated for C₈H₇FO₃).

- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What are the key stability concerns for this compound under laboratory storage conditions?

- Degradation Pathways : Hydrolysis of the ester group in humid or basic conditions; photodegradation due to the fluorine substituent.

- Mitigation : Store in airtight containers at –20°C under nitrogen. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., positions para to fluorine). Experimental validation via reactions with amines or thiols under basic conditions .

- Case Study : Fluorine’s electron-withdrawing effect enhances reactivity at the 4-position of the benzene ring, enabling regioselective functionalization .

Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?

- Contradiction Analysis :

- Example : Discrepancies in antiviral activity (e.g., anti-HBV vs. inactivity in other assays) may arise from assay conditions (cell line specificity) or derivative stereochemistry.

- Resolution : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) and confirm stereochemistry via X-ray crystallography or NOESY NMR .

Q. How does the fluorine atom influence the compound’s pharmacokinetic properties in preclinical models?

- Experimental Design :

- Lipophilicity : Measure logP (shake-flask method) to assess membrane permeability.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS.

- Data Insight : Fluorine often reduces metabolic clearance by blocking cytochrome P450 oxidation at adjacent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.